molecular formula C16H15ClN2O2 B5238333 1-(Benzimidazol-1-yl)-3-(3-chlorophenoxy)propan-2-ol

1-(Benzimidazol-1-yl)-3-(3-chlorophenoxy)propan-2-ol

Cat. No.: B5238333
M. Wt: 302.75 g/mol
InChI Key: HBYVDIUMSNEMSN-UHFFFAOYSA-N
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Description

1-(Benzimidazol-1-yl)-3-(3-chlorophenoxy)propan-2-ol is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a benzimidazole ring, a chlorophenoxy group, and a propanol moiety. Its unique structure imparts a range of chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(Benzimidazol-1-yl)-3-(3-chlorophenoxy)propan-2-ol typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate halogenated intermediate.

    Formation of Propanol Moiety: The final step involves the reaction of the benzimidazole derivative with an epoxide or a halohydrin to form the propanol moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(Benzimidazol-1-yl)-3-(3-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the cleavage of the benzimidazole ring or the propanol moiety.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzimidazol-1-yl)-3-(3-chlorophenoxy)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Benzimidazol-1-yl)-3-(3-chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The propanol moiety may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

1-(Benzimidazol-1-yl)-3-(3-chlorophenoxy)propan-2-ol can be compared with other similar compounds, such as:

    1-(Benzimidazol-1-yl)-3-phenoxypropan-2-ol: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.

    1-(Benzimidazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol: Has the chlorine atom in a different position, which can influence its interaction with molecular targets.

    1-(Benzimidazol-1-yl)-2-(3-chlorophenoxy)ethanol: Has a shorter carbon chain, which may impact its solubility and bioavailability.

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(3-chlorophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-12-4-3-5-14(8-12)21-10-13(20)9-19-11-18-15-6-1-2-7-16(15)19/h1-8,11,13,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYVDIUMSNEMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(COC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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